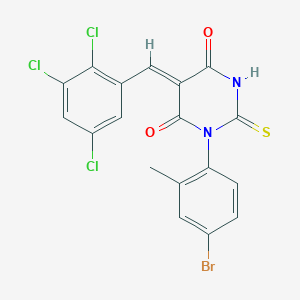![molecular formula C27H22ClNO3 B409056 [1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B409056.png)
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Méthodes De Préparation
The synthesis of acetic acid 1-[(2-chloro-phenyl)-phenylacetylamino-methyl]-naphthalen-2-yl ester involves multiple steps, starting with the preparation of the core naphthalene structure. The synthetic route typically includes:
Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts alkylation or acylation.
Introduction of the phenylacetylamino group: This step involves the reaction of the naphthalene derivative with phenylacetyl chloride in the presence of a base, such as pyridine, to form the phenylacetylamino derivative.
Esterification: The final step involves the esterification of the acetic acid with the chlorinated phenylacetylamino-naphthalene derivative using a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Analyse Des Réactions Chimiques
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of acetic acid 1-[(2-chloro-phenyl)-phenylacetylamino-methyl]-naphthalen-2-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate can be compared with other similar compounds, such as:
2-Chlorophenyl acetate: This compound shares the chloro and phenyl groups but does not have the naphthalene core or the phenylacetylamino group, resulting in different reactivity and applications.
Butyl propionate: Although structurally different, this ester compound can be compared in terms of its esterification reactions and applications in organic synthesis.
Propriétés
Formule moléculaire |
C27H22ClNO3 |
|---|---|
Poids moléculaire |
443.9g/mol |
Nom IUPAC |
[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C27H22ClNO3/c1-18(30)32-24-16-15-20-11-5-6-12-21(20)26(24)27(22-13-7-8-14-23(22)28)29-25(31)17-19-9-3-2-4-10-19/h2-16,27H,17H2,1H3,(H,29,31) |
Clé InChI |
FENXQLVGXFEBTI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



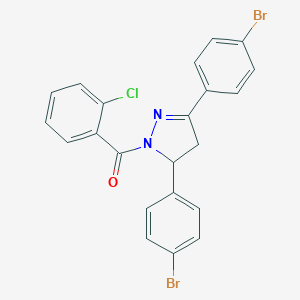
![3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408979.png)
![ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate](/img/structure/B408980.png)
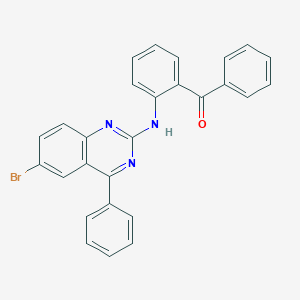
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate](/img/structure/B408983.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B408985.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-methoxybenzoate](/img/structure/B408987.png)
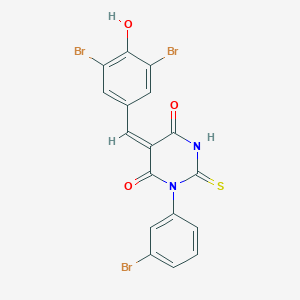
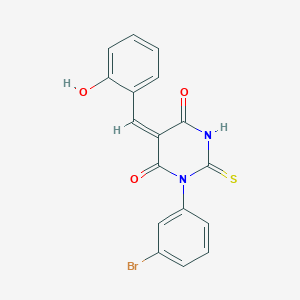
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408991.png)
![2-(2,4-Dichlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B408993.png)

